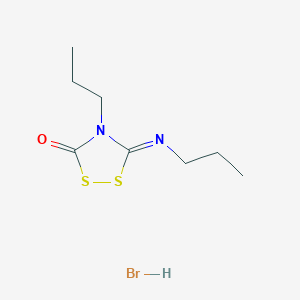

![molecular formula C19H22N6O3S B2791343 [4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-quinoxalin-2-ylmethanone CAS No. 2034208-68-7](/img/no-structure.png)

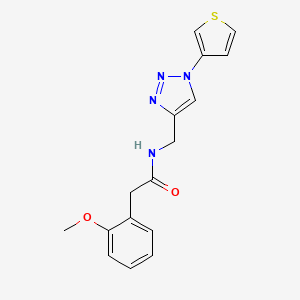

[4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-quinoxalin-2-ylmethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

- Pyrazole derivatives, including our compound, have shown promising antimycobacterial effects . Researchers explore their potential as novel agents against tuberculosis and other mycobacterial infections.

- The pyrazole core is associated with anti-inflammatory activity . Investigating the anti-inflammatory potential of our compound could lead to new therapeutic strategies for inflammatory diseases.

- Pyrazole-based compounds often exhibit anticancer properties . Researchers have studied their effects on various cancer cell lines. Our compound’s impact on cancer cell growth and apoptosis warrants further investigation.

- Pyrazoles have demonstrated antimicrobial and antibacterial effects . Our compound might contribute to combating bacterial infections or serve as a lead for developing new antibiotics.

- Beyond biological activities, pyrazoles find use as herbicides and fungicides . Investigating our compound’s potential in crop protection could be valuable.

- Pyrazoles serve as versatile precursors in organic synthesis . Our compound, being an oxazolinic precursor, could facilitate the synthesis of heterocyclic amino acids or other complex molecules.

Antimycobacterial Activity

Anti-inflammatory Properties

Anticancer Research

Antimicrobial and Antibacterial Applications

Herbicide and Fungicide Development

Organic Synthesis Precursor

Direcciones Futuras

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as pyrazole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that pyrazole derivatives interact with their targets, leading to changes in the biochemical pathways . The interaction often involves the formation of a complex between the compound and its target, which can inhibit or enhance the target’s activity.

Biochemical Pathways

Pyrazole derivatives have been found to affect various biological pathways . For instance, they have been associated with antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could affect a wide range of biochemical pathways, leading to diverse downstream effects.

Result of Action

Based on the known activities of similar compounds, it can be inferred that the compound could have a wide range of effects at the molecular and cellular levels . These effects could include inhibition of viral replication, reduction of inflammation, inhibition of cancer cell proliferation, inhibition of HIV replication, reduction of oxidative stress, inhibition of microbial growth, inhibition of tubercular bacteria, regulation of blood glucose levels, inhibition of malarial parasites, and inhibition of cholinesterase .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '[4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-quinoxalin-2-ylmethanone' involves the reaction of 4-(chloromethyl)quinoxaline with 1,4-diazepane-5-sulfonyl chloride, followed by the addition of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid and subsequent reduction to yield the final product.", "Starting Materials": [ "4-(chloromethyl)quinoxaline", "1,4-diazepane-5-sulfonyl chloride", "3,5-dimethyl-1H-pyrazole-4-carboxylic acid" ], "Reaction": [ "Step 1: 4-(chloromethyl)quinoxaline is reacted with 1,4-diazepane-5-sulfonyl chloride in the presence of a base such as triethylamine to yield the intermediate 4-[(quinoxalin-2-ylmethyl)sulfonyl]-1,4-diazepane.", "Step 2: 3,5-dimethyl-1H-pyrazole-4-carboxylic acid is added to the reaction mixture and the resulting mixture is heated to reflux in a suitable solvent such as dichloromethane.", "Step 3: The reaction mixture is then cooled and the solvent is removed under reduced pressure. The resulting residue is dissolved in a suitable solvent such as ethanol and reduced using a suitable reducing agent such as sodium borohydride to yield the final product '[4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-quinoxalin-2-ylmethanone'." ] } | |

Número CAS |

2034208-68-7 |

Nombre del producto |

[4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-quinoxalin-2-ylmethanone |

Fórmula molecular |

C19H22N6O3S |

Peso molecular |

414.48 |

Nombre IUPAC |

[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-quinoxalin-2-ylmethanone |

InChI |

InChI=1S/C19H22N6O3S/c1-13-18(14(2)23-22-13)29(27,28)25-9-5-8-24(10-11-25)19(26)17-12-20-15-6-3-4-7-16(15)21-17/h3-4,6-7,12H,5,8-11H2,1-2H3,(H,22,23) |

Clave InChI |

IQVVFERGXZSHDA-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=NN1)C)S(=O)(=O)N2CCCN(CC2)C(=O)C3=NC4=CC=CC=C4N=C3 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2791260.png)

![1'-[(3-Chlorophenyl)methyl]-3-(3,4-dichlorophenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B2791267.png)

![(7-Methyl-7-azabicyclo[2.2.1]heptan-1-yl)methanol](/img/structure/B2791268.png)

![2-(ethylthio)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2791274.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzamide](/img/structure/B2791275.png)